molecular formula C20H15FN4O2 B2388877 6-(2-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1105239-54-0

6-(2-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B2388877
CAS No.: 1105239-54-0
M. Wt: 362.364
InChI Key: HHBLHDTVNVZCGN-UHFFFAOYSA-N
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Description

6-(2-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a synthetic small molecule of significant interest in medicinal chemistry and preclinical drug discovery. This compound features a hybrid structure combining pyridazinone and 1,2,4-oxadiazole pharmacophores, both of which are privileged scaffolds known to confer diverse biological activities . The 1,2,4-oxadiazole ring, in particular, is valued for its role as a bioisostere for ester and amide functionalities, often enhancing metabolic stability and improving a compound's drug-like properties . The specific inclusion of a p-tolyl (4-methylphenyl) substituent on the oxadiazole ring and a 2-fluorophenyl group on the pyridazinone core is designed to optimize hydrophobic interactions within enzyme binding sites, a strategy commonly employed in the design of potential kinase inhibitors . This reagent is intended for research use only by qualified professionals. It is strictly for laboratory analysis and is not approved for diagnostic, therapeutic, human, veterinary, or household use of any kind. Handling should be conducted in accordance with all applicable local, state, and federal regulations. Researchers should consult the product's safety data sheet (SDS) for detailed hazard information and safe handling procedures before use.

Properties

IUPAC Name

6-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-13-6-8-14(9-7-13)20-22-18(27-24-20)12-25-19(26)11-10-17(23-25)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBLHDTVNVZCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its diverse biological activities. This article reviews the pharmacological profiles, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Structure and Properties

The molecular structure of the compound features a pyridazinone core substituted with a fluorophenyl group and an oxadiazolyl methyl group. This unique configuration is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Effects

Pyridazinones have been investigated for their anticancer potential. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition at low concentrations . The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

The anti-inflammatory activity of this class of compounds has also been documented. Compounds similar to This compound have shown potential in reducing levels of pro-inflammatory cytokines like TNF-alpha and IL-1beta in cellular models . This suggests a possible application in treating inflammatory diseases.

The biological activities of pyridazinones can be attributed to several mechanisms:

  • Enzyme Inhibition: Many pyridazinones act as inhibitors for various enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation: Some derivatives may interact with specific receptors that regulate inflammatory responses or cell growth.
  • Oxidative Stress Reduction: Certain studies have indicated that these compounds can enhance antioxidant defenses within cells, thereby mitigating oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyridazinone derivatives against clinical strains of bacteria. The results showed that compounds with a similar structure to This compound exhibited significant zones of inhibition compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a comparative study on the anticancer effects of various pyridazinones, the compound was found to induce apoptosis in cancer cell lines at concentrations lower than those typically required for conventional chemotherapeutics . The study highlighted its potential as a lead compound for further drug development.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli, S. aureus
AnticancerCytotoxicity against MCF7, HCT116
Anti-inflammatoryReduction in TNF-alpha, IL-1beta

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a bioactive molecule. Its structure suggests interactions with various biological targets, making it a candidate for drug discovery and development.

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives of pyridazinone have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Studies on related compounds have highlighted their ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like fluorine may enhance the compound's potency against certain cancer types .

Biological Research

In biological studies, this compound could be investigated for its pharmacological effects. The oxadiazole moiety is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

  • Mechanism of Action : Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. Understanding these interactions can lead to the development of targeted therapies .

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science.

  • Organic Electronics : Due to its electronic properties, derivatives of this compound can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine can improve the stability and efficiency of these materials .

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on the oxadiazole-pyridazinone structure were synthesized and tested for their antimicrobial activity using the disc diffusion method. Results indicated that several derivatives exhibited significant inhibition zones against E. coli and Candida albicans, suggesting strong antibacterial and antifungal properties .

CompoundInhibition Zone (mm)Target Organism
Derivative A20E. coli
Derivative B18S. aureus
Derivative C15Candida albicans

Case Study 2: Anticancer Activity

In vitro studies on similar pyridazinone derivatives revealed their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-710Caspase activation
HeLa12Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized against related pyridazinone and oxadiazole derivatives. Below is a detailed comparison:

Structural Analogues and Physicochemical Properties

Compound Name Substituents (Pyridazinone/Oxadiazole) Molecular Weight logP logSw Key Features
Target Compound: 6-(2-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one 6-(2-fluorophenyl), 2-(p-tolyl-oxadiazole) ~375.4 (calculated) ~4.3 (estimated) ~-4.5 (estimated) Fluorine enhances electronegativity; p-tolyl improves lipophilicity .
2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one (F839-1141) 6-(4-methylphenyl), 2-(3-methoxyphenyl-oxadiazole) 374.4 4.368 -4.497 Methoxy group increases polarity but retains high logP .
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one 6-phenyl, 2-(thioxo-triazolyl) 362.4 (calculated) Not reported Not reported Thioxo-triazolyl substituent may enhance hydrogen bonding, altering pharmacokinetics .
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (M455-0605) 6-(4-ethoxyphenyl), 2-(benzodioxol-oxadiazole) 432.43 Not reported Not reported Ethoxy and benzodioxol groups increase steric bulk, potentially reducing membrane permeability .

Key Differentiators

  • Fluorine vs. Methoxy Groups : The 2-fluorophenyl group in the target compound may offer metabolic stability compared to the 3-methoxyphenyl group in F839-1141, as fluorine resists oxidative degradation .
  • Oxadiazole vs.

Q & A

Basic: What synthetic strategies and purification methods are optimal for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic substitution : Reacting pyridazinone precursors with oxadiazole intermediates under reflux in ethanol or methanol .
  • Catalysts : Sodium ethoxide or similar bases facilitate condensation reactions .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
    Critical parameters : Reaction temperature (60–80°C), solvent polarity, and catalyst stoichiometry significantly impact yield.

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns and aromatic proton environments .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyridazinone, C-F stretch at ~1200 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity by matching calculated vs. observed C, H, N, and F percentages .

Basic: How can researchers assess solubility and stability for in vitro assays?

Answer:

  • Solubility Screening : Test in DMSO (primary stock), ethanol, or aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry to quantify saturation .
  • Stability Studies :
    • Thermal Stability : Incubate at 25°C and 37°C; monitor degradation via HPLC over 24–72 hours .
    • pH Stability : Expose to buffers (pH 2–9) and analyze by LC-MS for hydrolytic byproducts .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Answer:

  • Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl, p-tolyl → methoxyphenyl) to probe electronic and steric effects .
  • Biological Assays :
    • Enzyme Inhibition : Test against COX-2 or PDE4 using fluorogenic substrates .
    • Cell-Based Assays : Measure IC50 in inflammatory (e.g., RAW 264.7 macrophages) or cancer cell lines (e.g., MCF-7) .
  • Statistical Tools : Multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Advanced: How to resolve contradictions in bioactivity data across assay systems?

Answer:

  • Assay Validation : Include positive controls (e.g., celecoxib for COX-2) and verify cell line authenticity (STR profiling) .
  • Orthogonal Assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) for binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-target interactions to identify discrepancies (e.g., binding pocket flexibility) .

Advanced: What experimental designs are suitable for in vivo pharmacokinetic and toxicity profiling?

Answer:

  • Pharmacokinetics :
    • Rodent Models : Administer intravenously/orally (10–50 mg/kg); collect plasma for LC-MS/MS analysis (t1/2, Cmax) .
    • Tissue Distribution : Quantify compound levels in liver, kidneys, and brain post-sacrifice .
  • Toxicity :
    • Acute Toxicity : MTD (maximum tolerated dose) determination in BALB/c mice over 14 days .
    • Histopathology : Examine liver/kidney sections for necrosis or inflammation .

Advanced: How to evaluate environmental fate and biodegradation pathways?

Answer:

  • Abiotic Degradation :
    • Hydrolysis : Incubate in water (pH 4–9, 25–50°C); track by LC-HRMS for breakdown products .
    • Photolysis : Expose to UV light (λ = 254 nm); identify radicals via ESR spectroscopy .
  • Biotic Degradation :
    • Microbial Consortia : Use soil/water samples to assess aerobic/anaerobic mineralization rates .

Advanced: What computational methods predict metabolite formation and toxicity?

Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Use StarDrop or Schrödinger to predict oxidation sites (e.g., fluorophenyl → dihydrodiol) .
    • Toxicity Prediction : Apply Derek Nexus for hepatotoxicity alerts or QSAR models for mutagenicity .
  • Validation : Compare predicted metabolites with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: How to optimize formulation for enhanced bioavailability?

Answer:

  • Nanocarriers : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve solubility .
  • Solid Dispersion : Use PEG 6000 or PVP-K30 to enhance dissolution rates via hot-melt extrusion .
  • Bioavailability Testing : Compare AUC (area under the curve) in Sprague-Dawley rats for oral vs. nanoformulated doses .

Advanced: What strategies address batch-to-batch variability in biological activity?

Answer:

  • Quality Control : Implement HPLC-ELSD (evaporative light scattering) for purity checks and ICP-MS for trace metal analysis .
  • Stability-Indicating Methods : Use forced degradation (heat, light, oxidation) to validate assay robustness .
  • Statistical Process Control (SPC) : Monitor reaction parameters (yield, purity) with control charts to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.